molecular formula C8H7N3O3 B182677 (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 20034-00-8

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Cat. No. B182677
CAS RN: 20034-00-8
M. Wt: 193.16 g/mol
InChI Key: ZJLPIDVKNQXTKN-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

1,2-Diamino-4-nitrobenzene (5.00 g, 0.0326 mol), glycolic acid (3.72 g, 0.0490 mol), 4.00 M hydrogen chloride in water (13.1 mL, 0.0522 mol), water (13.1 mL, 0.725 mol), and activated charcoal (100 mg) were refluxed overnight. The reaction was cooled to room temperature, filtered and neutralized with aqueous ammonia. The product was filtered and dried in a vacuum desiccator overnight to obtain (6-nitro-1H-benzoimidazol-2-yl)-methanol as a brown solid (6.29 g, 100%). m.p.=157-162° C.; LCMS (m/e) 194 (M+H); 1H-NMR (d6-DMSO, 400 MHz) δ 10.24 (bs, 1H), 8.39 (d, 1H, J=1.9 Hz), 8.09 (dd, 1H, J=1.9 and 8.8 Hz), 7.66 (d, 1H, J=8.8 Hz), 5.93 (bs, 1H), 4.77 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.1 mL
Type
reactant
Reaction Step One
Name
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[NH2:11].[C:12](O)(=O)[CH2:13][OH:14].Cl.O.C>>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[C:12]([CH2:13][OH:14])[NH:11][C:3]=2[CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])N
Name
Quantity
3.72 g
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
13.1 mL
Type
reactant
Smiles
O
Name
Quantity
13.1 mL
Type
reactant
Smiles
O
Name
Quantity
100 mg
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(=N2)CO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.29 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.